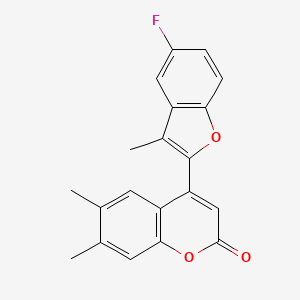
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid” is a fluorinated building block . It’s a solid compound with the molecular formula C10H7FO3 . Another related compound is "(5-fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride" .
Molecular Structure Analysis
The molecular weight of “5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid” is 194.16 . The SMILES string representation isCc1c(oc2ccc(F)cc12)C(O)=O . Physical And Chemical Properties Analysis
“5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid” is a solid compound . More detailed physical and chemical properties were not available in the resources I found.Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Research
The compound 4H-1-Benzopyran-4-one (chromone), structurally related to 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one, has been the backbone for the synthesis of various anticancer drugs. A study conducted on the cytotoxicity of similar chromone compounds against human oral squamous cell carcinoma (OSCC) cell lines revealed that certain derivatives can induce cytostatic growth inhibition, leading to the accumulation of cells in specific phases of the cell cycle. This indicates the potential of chromone derivatives in designing targeted cancer therapies. The tumor-specificity of these compounds was found to correlate with their 3D structure, ionization potential, and the presence of aromatic rings, suggesting the importance of these features in enhancing the cytotoxic activity against cancer cells (Nagai et al., 2019).
Crystallographic Insights
Studies on various benzofuran derivatives closely related to 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one have provided crystallographic insights. These compounds exhibit distinct crystal structures stabilized by weak intermolecular interactions, such as hydrogen bonds and halogen bonds. The crystallographic analyses offer a deeper understanding of the molecular conformations and the structural intricacies of these compounds, potentially contributing to the design of novel molecules with desired properties and activities. For instance, in the title compound, C15H10F2O2S, the atomic and molecular orientation within the crystal lattice was determined, revealing how different substituents influence the overall molecular conformation and intermolecular interactions (Choi et al., 2009), (Choi et al., 2010).
Pharmacological Potential in Eating Disorders
Research exploring the pharmacological potential of compounds structurally similar to 4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one has been conducted. For instance, studies on orexin receptor antagonists, which have structural similarities with the compound , have shown potential in treating eating disorders like binge eating. These compounds demonstrate a significant role in modulating feeding behavior and stress responses, indicating their potential as novel pharmacological treatments for compulsive eating behaviors (Piccoli et al., 2012).
Synthesis and Biological Activities
Various benzofuran derivatives, structurally related to the compound of interest, have been synthesized and assessed for their biological activities, including analgesic and anti-inflammatory effects. These studies contribute to the understanding of the structure-activity relationships of benzofuran compounds and highlight their therapeutic potential in treating pain and inflammation-related conditions (Kenchappa & Bodke, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c1-10-6-15-16(9-19(22)23-18(15)7-11(10)2)20-12(3)14-8-13(21)4-5-17(14)24-20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSPSKZAFFHJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=C(O3)C=CC(=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2634891.png)
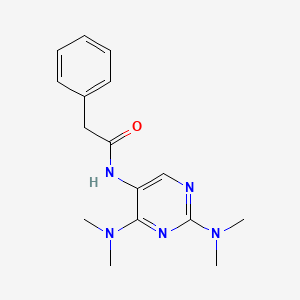


![2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid](/img/structure/B2634896.png)


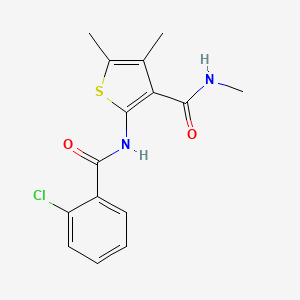
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2634903.png)
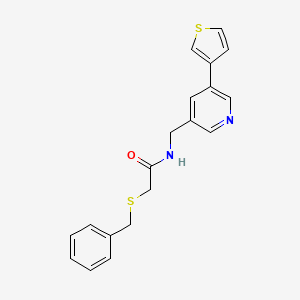
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide](/img/structure/B2634905.png)

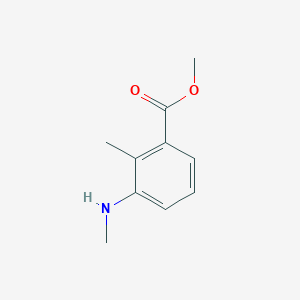
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamido]acetamide](/img/structure/B2634910.png)